N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves several steps. First, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling, reduction, acetylation, and nucleophilic substitution .
Scientific Research Applications
Apoptotic and Anticancer Activity
Compounds structurally related to N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide have been synthesized and evaluated for their cytotoxicity and apoptotic activity against various cancer cell lines. For instance, novel pyrazole with benzo[d]thiazole derivatives containing hydrazinecarboximidamide substituents showed potent in vitro anti-proliferative activity against triple-negative breast cancer cell lines and hepatocarcinoma cells, suggesting potential as anticancer compounds (Liu et al., 2019).
Fluorescent Chemosensor for Metal Ion Detection
Another application area is the development of fluorescent chemosensors for detecting metal ions. A study on pyrazoline derivatives explored their use as fluorescent chemosensors for the selective detection of Fe3+ ions, demonstrating the compound's potential in environmental and biological sciences for monitoring metal ion concentrations (Khan, 2020).
Antimicrobial and Antitubercular Agents
Additionally, benzothiazole and its derivatives have been evaluated for antimicrobial and antitubercular activities. Sulfonamide derivatives of benzenesulfonamide, hybridized with pyrazole and thiazole rings, have shown promising antimicrobial and antitubercular potency, indicating the potential use of these compounds in treating infections (Abbas et al., 2017).
Antidiabetic Agents
Research into fluorinated pyrazoles and benzenesulfonylurea derivatives has revealed significant antidiabetic activity, suggesting the potential of such compounds in the development of new antidiabetic drugs (Faidallah et al., 2016).
Cell Cycle Regulation and p53 Activation
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been studied for their ability to induce cell cycle arrest and activate p53, a key tumor suppressor protein, demonstrating potential therapeutic applications in cancer treatment (Kumbhare et al., 2014).
Mechanism of Action
Target of Action
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide, also known as N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide, is a novel compound that has been synthesized and evaluated for its anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM for COX-1 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has demonstrated significant anti-inflammatory activity in vitro .
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-6-17(22)21(12-13-7-4-3-5-8-13)18-20-15-10-9-14(19)11-16(15)23-18/h3-5,7-11H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKAJKCDKWBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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